4-(2-(Piperidin-1-YL)ethoxy)phenol
Overview
Description
4-(2-(Piperidin-1-YL)ethoxy)phenol is an organic compound with the molecular formula C13H19NO2. It is characterized by the presence of a piperidine ring attached to an ethoxy group, which is further connected to a phenol moiety. This compound is known for its white crystalline appearance and its solubility in organic solvents such as ethanol, acetone, and esters .
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been associated with various biological activities, including antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
It’s known that the compound can undergo various organic reactions such as substitution and condensation reactions, depending on the functional groups and reaction conditions .
Pharmacokinetics
The compound is soluble in organic solvents such as ethanol, acetone, and ester solvents, but has poor solubility in water . This could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-(Piperidin-1-YL)ethoxy)phenol. For instance, the compound is stable under dry conditions and should be stored at 2-8℃ . It’s also important to note that the compound is flammable and should be kept away from open flames and high-temperature sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Piperidin-1-YL)ethoxy)phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts such as copper triflate can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Piperidin-1-YL)ethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-(2-(Piperidin-1-YL)ethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Morpholin-4-yl)ethoxy)phenol
- 4-(2-(Pyrrolidin-1-yl)ethoxy)phenol
- 4-(2-(Piperazin-1-yl)ethoxy)phenol
Uniqueness
4-(2-(Piperidin-1-YL)ethoxy)phenol is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJHNYRDUELOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442454 | |
Record name | 4-[2-(Piperidin-1-yl)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100238-42-4 | |
Record name | 4-[2-(1-Piperidinyl)ethoxy]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100238-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(Piperidin-1-yl)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[2-(1-piperidinyl)ethoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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